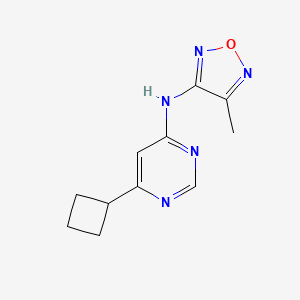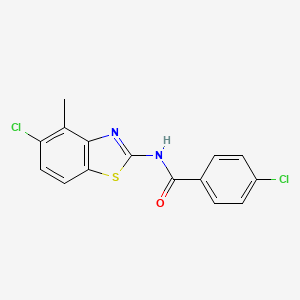
N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular signaling pathways, including those involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine has been shown to exhibit potent inhibitory activity against various kinases, including c-Met, Axl, and Mer. It has also been found to have anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of various inflammatory disorders. In addition, it has been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine is its potent inhibitory activity against various kinases, making it a useful tool for studying kinase signaling pathways. It also has good pharmacokinetic properties, making it a potential drug candidate for further development. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine. One area of interest is the development of more potent and selective kinase inhibitors based on this compound. Another potential direction is the investigation of its anti-inflammatory and analgesic properties for the treatment of various inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in various disease states.
Méthodes De Synthèse
The synthesis of N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine involves the reaction of 6-cyclobutyl-4-methylpyrimidin-2-amine with ethyl chloroformate and sodium azide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with hydrazine hydrate to yield the final product.
Applications De Recherche Scientifique
N-(6-Cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various kinases, including the tyrosine kinase c-Met, which is involved in cancer cell proliferation and survival. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
N-(6-cyclobutylpyrimidin-4-yl)-4-methyl-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-11(16-17-15-7)14-10-5-9(12-6-13-10)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKMQMXVNUFYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC2=NC=NC(=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-3-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole](/img/structure/B2634912.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B2634913.png)




![6-N-[(3S,4S)-4-Aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine;dihydrochloride](/img/structure/B2634923.png)

![[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile](/img/structure/B2634928.png)


![N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2634932.png)
![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B2634934.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2634935.png)